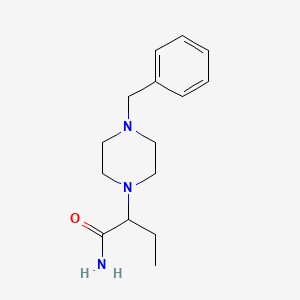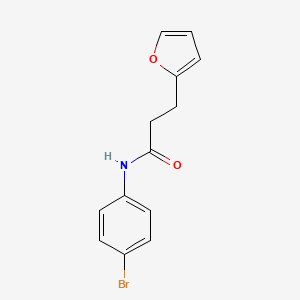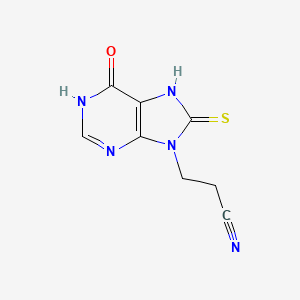
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid typically involves the condensation of pyrazole derivatives with piperidine carboxylic acid derivatives. One common method involves the reaction of 1H-pyrazole-1-acetic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or tetrahydrofuran, often with the aid of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-(1H-Imidazol-1-yl)acetyl)piperidine-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-(1H-Pyrazol-1-yl)acetyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position on the piperidine ring.
Uniqueness
1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological activity. The combination of pyrazole and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
特性
分子式 |
C11H15N3O3 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
1-(2-pyrazol-1-ylacetyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c15-10(8-13-6-3-5-12-13)14-7-2-1-4-9(14)11(16)17/h3,5-6,9H,1-2,4,7-8H2,(H,16,17) |
InChIキー |
UWPHSXIXQGTJJP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)








![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)


![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
